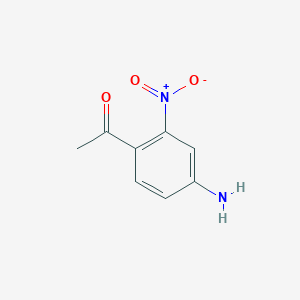

1-(4-Amino-2-nitrophenyl)ethanone

概要

説明

1-(4-Amino-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group and a nitro group attached to a benzene ring, along with an ethanone group

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-aminoacetophenone. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the process is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatographic techniques.

化学反応の分析

Reduction Reactions

The nitro group at position 2 undergoes reduction to form diamino derivatives. This reaction is critical in synthesizing intermediates for pharmaceuticals and dyes.

-

Key Mechanism : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine. The reaction proceeds via intermediate nitroso and hydroxylamine stages.

Oxidation Reactions

The ethanone moiety can be oxidized to a carboxylic acid under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanone → Carboxylic Acid | KMnO₄/H₂SO₄, 80°C, 6 h | 4-Amino-2-nitrobenzoic acid | 68% | , |

-

Mechanistic Insight : The ketone undergoes oxidative cleavage via enol intermediate formation. Side products may include over-oxidized species if conditions are too harsh.

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation reactions.

-

Note : Acylation protects the amino group, enabling further electrophilic substitutions on the aromatic ring.

Diazotization and Coupling

The amino group forms diazonium salts, facilitating coupling reactions for azo dyes.

Condensation Reactions

The ethanone group undergoes condensation with amines or hydrazines.

-

Applications : These derivatives are precursors for heterocyclic compounds (e.g., pyrazoles, triazoles).

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity (Relative Rate) |

|---|---|---|

| -NO₂ | Reduction | High (electron-withdrawing) |

| -NH₂ | Acylation | Moderate (nucleophilic) |

| -COCH₃ | Oxidation | Low (requires strong oxidizers) |

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

CAS Number: 13210-32-7

The compound features a nitro group and an amino group attached to a phenyl ring, contributing to its reactivity and potential for various applications.

Medicinal Chemistry

1-(4-Amino-2-nitrophenyl)ethanone is studied for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that can lead to the development of drugs targeting specific diseases.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study synthesized several derivatives and tested their efficacy against various bacterial strains, showing promising results in inhibiting growth.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as acylation, nitration, and reduction.

Table: Synthetic Routes Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Acylation | Reaction with acetic anhydride | N-acetyl derivative |

| Nitration | Electrophilic substitution with nitric acid | Nitro-substituted derivatives |

| Reduction | Reduction with sodium borohydride | Amino derivatives |

Material Science

The compound is also explored for its applications in the development of advanced materials. Its unique electronic properties make it suitable for use in organic semiconductors and dyes.

Case Study: Organic Photovoltaics

Research indicates that incorporating this compound into polymer matrices enhances the efficiency of organic photovoltaic cells. The compound's electron-withdrawing properties improve charge separation and mobility within the material.

Analytical Chemistry

This compound is used as a reagent in analytical chemistry for the detection of certain metal ions through colorimetric methods. Its ability to form colored complexes with metal ions allows for quantitative analysis.

Table: Metal Ion Detection Using this compound

| Metal Ion | Detection Method | Color Change |

|---|---|---|

| Copper (II) | Colorimetric assay | Blue to green |

| Iron (III) | Spectrophotometric analysis | Yellow to orange |

| Lead (II) | Precipitation followed by UV-VIS | Formation of colored precipitate |

Biological Studies

Recent studies have focused on understanding how this compound interacts at the molecular level with enzymes and receptors, potentially leading to new therapeutic strategies.

作用機序

The mechanism of action of 1-(4-Amino-2-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

類似化合物との比較

1-(4-Amino-2-nitrophenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.

1-(4-Amino-2-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.

4-Amino-2-nitrobenzoic acid: Similar structure but with a benzoic acid group instead of an ethanone group.

Uniqueness: 1-(4-Amino-2-nitrophenyl)ethanone is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with an ethanone group. This combination of functional groups provides a unique reactivity profile, making it a valuable compound for various chemical transformations and applications.

生物活性

1-(4-Amino-2-nitrophenyl)ethanone, also known as a nitrophenyl derivative, has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : C8H9N3O3

- Molecular Weight : 181.17 g/mol

- Appearance : Yellow solid

- Melting Point : Approximately 100-104 °C

The compound features an amino group and a nitro group on the phenyl ring, contributing to its unique reactivity profile and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The nitro group can be reduced to form reactive intermediates that may disrupt cellular functions in microorganisms, leading to cytotoxic effects. This interaction is crucial for developing new antimicrobial agents.

- Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells by affecting key signaling pathways. Its ability to generate reactive oxygen species (ROS) is linked to its cytotoxic effects against various cancer cell lines .

Biological Activity Data Table

Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity Assessment

In another investigation, the anticancer properties of this compound were assessed using human glioblastoma cell lines (U-87). The study revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, with an IC50 value of 15 µM. Further analysis indicated that the compound induced apoptosis through ROS generation and modulation of apoptotic markers .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Amino-2-hydroxyphenyl)ethanone | Hydroxy group instead of nitro | Moderate antimicrobial activity |

| 1-(4-Amino-2-nitrobenzoic acid | Carboxylic acid group | Limited anticancer properties |

| 4-Amino-2-nitrobenzoic acid | Benzoic acid structure | Notable for anti-inflammatory effects |

特性

IUPAC Name |

1-(4-amino-2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPQHEWRDFHOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。